molecular formula C24H24N4O4 B2927555 N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-64-9

N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2927555
CAS No.: 1021258-64-9
M. Wt: 432.48
InChI Key: IZTXFFFGPOBRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored for its kinase inhibitory and anticancer properties. Its structure features:

  • A pyrrolo[2,3-d]pyrimidine core with 2,4-dioxo and tetrahydro modifications.
  • 7-Benzyl substitution, which enhances lipophilicity and receptor-binding interactions.
  • N-(4-acetylcyclohexa-2,4-dien-1-yl) at the 6-carboxamide position, a rare cyclohexadienyl-acetyl group that may influence conformational stability and metabolic resistance.
  • 1,3-Dimethyl substitutions, likely to sterically shield the core from enzymatic degradation.

Properties

IUPAC Name

N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-15(29)17-9-11-18(12-10-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-7-5-4-6-8-16/h4-11,13,18H,12,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTXFFFGPOBRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Pyrrolo[2,3-d]pyrimidine 7-Benzyl, 1,3-dimethyl, 4-acetylcyclohexadienyl Not reported Likely involves Buchwald-Hartwig coupling (analogous to )
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2g) Same core 7-Cyclopentyl, 2-sulfamoylphenylamino Kinase inhibition (IC50 < 100 nM for VEGFR-2) Pd-catalyzed coupling (XantPhos, Cs2CO3)
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (13) Same core 4-Chlorophenyl, 2,5-dimethoxybenzyl RTK inhibition (EGFR IC50 = 12 nM) Aniline coupling in iPrOH/HCl
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (9) Same core 4-Chlorophenyl, 2-methylbenzyl Antiproliferative activity (GI50 = 0.8 µM in HCT-116) Similar to compound 13
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide Pyrrolo[3,2-d]pyrimidine 3,4-Dichlorophenyl, 5-methyl Activity not reported Smiles: Cc1ccc(NC(=O)c2cn(C)c3c(=O)n(-c4ccc(Cl)cc4)c(=O)[nH]c23)cc1Cl

Key Observations:

Substituent Impact: 7-Benzyl in the target compound may enhance membrane permeability compared to 7-cyclopentyl (2g) or unsubstituted analogs. 1,3-Dimethyl groups are absent in most analogs, suggesting improved metabolic stability for the target compound.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for similar carboxamides, such as Pd-catalyzed cross-coupling (e.g., XantPhos/Pd2(dba)3 in DMF ) or nucleophilic substitution with activated amines .

Biological Potential: Analogs with arylaminosulfonamide (e.g., 2g) or dimethoxybenzyl (e.g., 13) groups show nanomolar kinase inhibition, implying the target compound may share similar mechanisms . The absence of a free NH group (due to 1,3-dimethylation) might reduce off-target interactions compared to diamine-containing analogs like 9 and 13 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.